![molecular formula C11H12N8O2 B2818392 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034325-84-1](/img/structure/B2818392.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several heterocyclic rings, including a triazole and a pyridazine . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a methoxy group attached to a triazolopyridazine ring, which is further connected to a methyltriazole ring through a methylene bridge. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Triazoles and pyridazines can participate in a variety of chemical reactions, often acting as nucleophiles or bases. They can undergo reactions like N-alkylation, N-acylation, and various cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties like solubility, melting point, and reactivity can be influenced by factors like the presence of the methoxy group and the nitrogen atoms in the triazole and pyridazine rings .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound under discussion belongs to the family of triazolo-pyridazine derivatives, which are synthesized for their potential biological applications. For instance, 1,2,3-triazolo[4,5-d]pyrimidines, a related group, have been synthesized from 1,2,3-triazoles, indicating a method for creating structurally similar compounds (Albert & Taguchi, 1972).
New tricyclic 1,2,3-triazolo-triazolo-pyridazine derivatives have been prepared, highlighting the potential for varied biological activities of these compounds (Biagi et al., 2002).
The synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one derivatives demonstrates the versatility of the triazole ring in producing various biologically active molecules (Meyer et al., 1980).
Biological and Chemical Properties
A study on 1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives indicated their application in inhibiting the proliferation of endothelial and tumor cells, showing their potential in cancer research (Ilić et al., 2011).
Some triazole and triazolothiadiazine derivatives, similar in structure, have shown significant antimicrobial activity, suggesting a potential application for the compound in developing new antimicrobial agents (Kaplancikli et al., 2008).
Applications in Material Science and Chemistry
The compound's family has been involved in the synthesis of new heterocyclic compounds, which can be applied in material science, demonstrating the versatility of these compounds in various fields (Chen et al., 2008).
Triazolo-pyridazine derivatives have been used in the development of novel anti-inflammatory and analgesic therapeutic systems, indicating their potential in pharmaceutical applications (Odin & Onojah, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O2/c1-18-6-7(13-17-18)11(20)12-5-9-15-14-8-3-4-10(21-2)16-19(8)9/h3-4,6H,5H2,1-2H3,(H,12,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJNOCHBWCCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
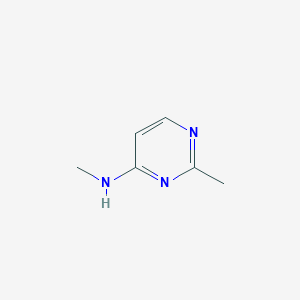
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)
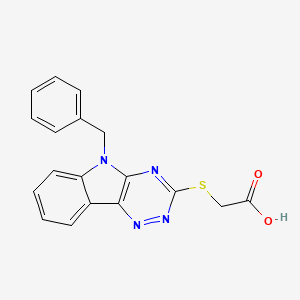


![4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2818316.png)
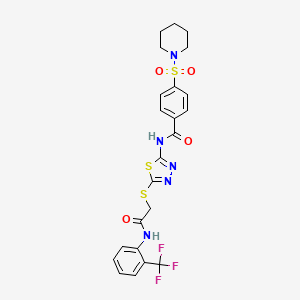
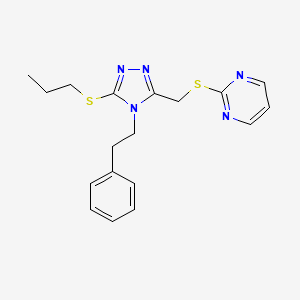
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2818322.png)
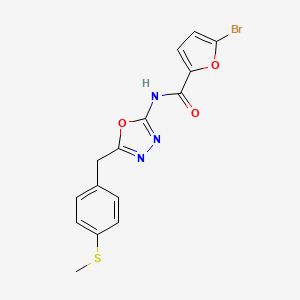
![4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2818328.png)
![5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2818329.png)
![ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2818330.png)